molecular formula C11H18O B13465161 Spiro[4.5]decane-8-carbaldehyde CAS No. 1594790-00-7

Spiro[4.5]decane-8-carbaldehyde

Cat. No.: B13465161
CAS No.: 1594790-00-7
M. Wt: 166.26 g/mol
InChI Key: SKGYULICBCFMKF-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-8-carbaldehyde is a bicyclic organic compound featuring a spirocyclic framework where two rings (a five-membered and a six-membered ring) share a single carbon atom. The aldehyde functional group at the 8-position enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Spiro compounds like this are structurally rigid, which can influence their biological activity and physicochemical properties.

Properties

IUPAC Name

spiro[4.5]decane-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-9-10-3-7-11(8-4-10)5-1-2-6-11/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGYULICBCFMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Spiro[4.5]decane-8-carbaldehyde

Oxidative Cleavage of Tricyclic Intermediates

One of the most efficient and stereospecific strategies for constructing spiro[4.5]decane frameworks involves the oxidative cleavage of tricyclo[5.2.2.0^1,5]undecane derivatives. This approach was notably developed by Biju et al. (2003), who demonstrated the synthesis of spiro[4.5]decanes via selective oxidative cleavage of a double bond in a tricyclic ketone intermediate.

Key Steps:
  • Starting from methoxycyclohexadienes (obtained via Birch reduction of anisole derivatives), a series of transformations lead to tricyclic ketones.
  • Treatment of these tricyclic ketones with oxidizing agents cleaves the C5–C6 double bond, generating the spiro[4.5]decane skeleton with a well-defined stereochemistry at the spiro center.
  • Subsequent functional group manipulations yield the this compound or related aldehyde derivatives.
Advantages:
  • Stereospecific generation of the spiro quaternary carbon.
  • Control over relative stereochemistry of substituents on the cyclopentane ring.
  • Good yields and scalability.
Step Reagents/Conditions Outcome/Yield Notes
Birch reduction of anisole derivatives Na/NH3, low temperature Methoxycyclohexadienes Versatile intermediates
Formation of tricyclic ketones Acid catalysis, MeLi addition Tricyclo[5.2.2.0^1,5]undecane ketones Key intermediates
Oxidative cleavage Ozonolysis or other oxidants Spiro[4.5]decane derivatives Stereospecific spiro center formation

This methodology was applied successfully in the formal synthesis of natural products such as acorone and isoacorone, demonstrating its synthetic utility.

Catalytic Hydrolysis and Ketalation Route

A patent (CN100355746C) describes an environmentally friendly catalytic hydrolysis method to synthesize 1,4-dioxo spiro[4.5]decane-8-ketone, a close structural analogue relevant to this compound synthesis.

Process Overview:
  • The starting material is 1,4,9,12-tetraoxo dispiro[4.2.4.2]tetradecane, dissolved in water.
  • Catalysis is performed by a weakly acidic acrylic cation exchange resin at 20–95 °C for 0.5–4 hours.
  • The reaction yields 1,4-dioxo spiro[4.5]decane-8-ketone with 75% selectivity and 65% yield.
  • The byproduct 1,4-cyclohexanedione is recycled by reaction with ethylene glycol to regenerate the starting tetraoxo compound.
  • The process avoids organic solvents and liquid acid catalysts, enhancing environmental compatibility.
Parameter Details
Catalyst Acidic acrylic cation exchange resin (e.g., 110, D151, D152, D113)
Reaction medium Water
Temperature 60–80 °C (optimal)
Reaction time 0.5–4 hours
Yield 65% (isolated)
Selectivity 75% for desired ketone
Environmental impact Low; no organic solvents, reusable catalyst

This method is notable for its mild conditions, ease of catalyst recovery, and potential for scale-up.

Asymmetric Synthesis via Allylation and Spirocyclization

Recent advances in asymmetric synthesis have utilized spiro[4.5]decane frameworks as key intermediates in the total synthesis of complex natural products such as halichlorine and pinnaic acid.

Synthetic Highlights:
  • Starting from pyridine-2,6-dicarboxylic acid derivatives, esterification and N-benzylation provide symmetrical diesters.
  • Asymmetric allylation using chiral bases introduces stereochemistry.
  • Swern oxidation converts intermediates to aldehydes corresponding to the spiro[4.5]decane aldehyde ring system.
  • Subsequent aldol condensations and cyclizations build the spiro skeleton with high stereocontrol.
  • One-pot hydrogenation-cyclization efficiently constructs the 6-azaspiro[4.5]decane skeleton, a nitrogen-containing analogue relevant to spiro[4.5]decane chemistry.
Step Reagents/Conditions Outcome Yield/Notes
Esterification, hydrogenation, N-benzylation Literature methods Symmetrical diester intermediate -
Asymmetric allylation Chiral base, allyl bromide Chiral allylated product High stereoselectivity
Swern oxidation (COCl)2, DMSO, base Aldehyde corresponding to spiro ring -
Aldol condensation Methyl propionate, base Diastereomeric alcohols -
One-pot hydrogenation-cyclization H2, catalyst Spirocyclization to 6-azaspiro[4.5]decane 80% yield

This approach highlights the utility of asymmetric catalysis and strategic functional group transformations to access spiro[4.5]decane aldehydes with defined stereochemistry.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reactions Yield (%) Advantages Limitations
Oxidative cleavage of tricyclic ketones Methoxycyclohexadienes Oxidative cleavage, acid catalysis Moderate to high (up to 80%) Stereospecific, versatile Requires multi-step synthesis of intermediates
Catalytic hydrolysis with cation exchange resin Tetraoxo dispiro compound Hydrolysis, ketalation recycling 65% isolated Mild, environmentally friendly, reusable catalyst Specific to ketone analogues, less direct for aldehyde
Asymmetric allylation and spirocyclization Pyridine dicarboxylic acid derivatives Allylation, oxidation, cyclization Moderate to high High stereocontrol, asymmetric synthesis Complex, multi-step, requires chiral reagents

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]decane-8-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The spirocyclic core can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products:

    Oxidation: Spiro[4.5]decane-8-carboxylic acid.

    Reduction: Spiro[4.5]decane-8-methanol.

    Substitution: Various substituted spiro[4.5]decane derivatives.

Scientific Research Applications

Chemistry: Spiro[4.5]decane-8-carbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential as a pharmacophore. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Spiro[4.5]decane-8-carbaldehyde involves its interaction with molecular targets through its spirocyclic core and aldehyde group. The spirocyclic structure can fit into specific binding sites, while the aldehyde group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Spiro[4.5]decane-8-carbaldehyde belongs to a broader class of spirocyclic aldehydes. Key analogs include:

Compound Name Structural Features Key Properties/Activities References
1,4-Dioxathis compound Contains a 1,4-dioxane ring fused to the spiro core Synthesized via photochemical homologation; used in flow chemistry
8-Phenyl-1,4-dioxathis compound Phenyl substituent at the 8-position Enhanced steric bulk; synthesized from nitrile precursors
β-Acoradienal (CAS 352457-39-7) Methyl and prop-1-en-2-yl substituents Natural terpenoid; molecular weight 218.33 g/mol
10-Epilubimin (CAS 64024-09-5) Hydroxy and methyl groups on the spiro core Molecular weight 236.35 g/mol; isolated from plant defenses

Key Observations :

  • Bulky substituents (e.g., phenyl groups) may enhance selectivity in enzyme inhibition by sterically hindering non-target interactions .

Selectivity Profile :

  • Spiro[4.5]decanones show minimal inhibition of Factor Inhibiting HIF (FIH) and histone demethylases (KDM4), reducing off-target effects .
  • Natural spiro compounds like β-vetivone (originally misidentified as hydroazulenic) lack enzymatic inhibition but play roles in plant defense .

Biological Activity

Spiro[4.5]decane-8-carbaldehyde is an organic compound notable for its spirocyclic structure, which contributes to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as a therapeutic agent.

  • Molecular Formula : C10_{10}H16_{16}O
  • Molecular Weight : 170.21 g/mol
  • Structure : The spirocyclic framework provides distinctive steric and electronic properties, enhancing its reactivity in various chemical transformations.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

1. Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of compounds related to spiro[4.5]decane. For instance, derivatives of spiro[4.5]decane have shown promise in inhibiting seizures, suggesting a mechanism that may involve modulation of neurotransmitter systems or ion channels .

2. Inhibition of Prolyl Hydroxylase Domain (PHD)

Spiro[4.5]decane derivatives have been identified as potential inhibitors of prolyl hydroxylase domain enzymes, which are critical in the regulation of hypoxia-inducible factors (HIFs). These enzymes are targets for treating conditions like anemia and ischemia-related diseases . The structure-activity relationship (SAR) studies indicate that modifications to the spirocyclic core can enhance selectivity and potency against specific PHD isoforms.

Case Study 1: Anticonvulsant Profiles

A study reported the synthesis and evaluation of various 1-alkyl-1,4-diazaspiro[4.5]decane derivatives for their anticonvulsant activity. The results demonstrated that certain modifications could significantly enhance efficacy, with some compounds achieving IC50_{50} values in the low micromolar range .

Case Study 2: PHD Inhibition

Another significant study focused on the development of spiro[4.5]decane derivatives as selective inhibitors of PHDs. The research utilized crystallographic studies to elucidate binding interactions with active site residues, revealing that specific substitutions on the piperidine ring could improve binding affinity and selectivity . The following table summarizes key findings from this research:

CompoundIC50_{50} (μM)Target Enzyme
Compound A3.95 ± 0.75PHD2
Compound B1.05 ± 0.04PHD3
Compound C0.219 ± 0.025PHD3

Q & A

Q. What synthetic methodologies are effective for the preparation of Spiro[4.5]decane-8-carbaldehyde, and how can reaction parameters be optimized for scalability?

this compound can be synthesized via photochemical homologation in flow reactors, leveraging controlled reagent addition and temperature gradients to enhance yield and purity. For example, a protocol using 3-methoxy-3-methyl-4,9,12-trioxa-1,2-diazadispiro[4.2.48.25]tetradec-1-ene and formaldehyde (37% aqueous) under flow conditions achieves efficient aldehyde formation . Optimization strategies include:

  • Solvent selection : Acetone-water mixtures (1:1 v/v) at 0.5 M concentration minimize side reactions .
  • Catalyst use : Transition-metal catalysts (e.g., CuI) improve coupling efficiency in spirocyclic intermediates .
  • Temperature control : Reflux conditions (~80°C) stabilize reactive intermediates while avoiding decomposition .

Q. How can NMR spectroscopy and X-ray crystallography be employed to elucidate the stereochemical configuration and molecular interactions of this compound derivatives?

  • 13C NMR : Assigns carbaldehyde resonance (δ ~190–200 ppm) and distinguishes spirocyclic carbon environments. For example, 8-azido-1,4-dioxathis compound shows distinct peaks for the aldehyde and spiro carbons in CDCl3 .
  • X-ray crystallography : Resolves spatial arrangements of substituents, such as biphenyl groups in aromatic pockets (e.g., interactions with Trp-258/Phe-391 in PHD2 inhibitors) . Crystallographic data (e.g., PDB 6QGV) confirm metal chelation via pyridine/pyrimidine nitrogen atoms .

Advanced Research Questions

Q. What strategies are used to analyze the inhibitory selectivity of this compound derivatives against 2-oxoglutarate (2OG)-dependent oxygenases, and how can isoform specificity be achieved?

Selectivity is assessed via:

  • Comparative IC50 assays : Testing against PHD2, PHD3, FIH, and KDM4 isoforms. For example, spiro[4.5]decanone derivatives show IC50 values of 0.25–3.95 μM for PHD2/PHD3 but >25 mM for FIH .
  • Structural modifications :
    • Aromatic pocket targeting : Biphenyl groups enhance PHD2 affinity via π-stacking with Trp-389 .
    • Metal-binding groups : Pyrimidine/pyridine rings chelate active-site Fe(II), competing with 2OG .
    • Rigid linkers : Imidazolidine-2,4-dione cores maintain spatial alignment between binding pockets .

Q. How do researchers address discrepancies in reported IC50 values for this compound derivatives when targeting prolyl hydroxylase enzymes?

Discrepancies (e.g., lower IC50 for NODD vs. CODD substrates in PHD2 assays) are resolved through:

  • Substrate-specific kinetics : Measuring kcat/KMk_{cat}/K_M for HIF-α fragments to account for catalytic efficiency variations .
  • Binding studies : Surface plasmon resonance (SPR) quantifies dissociation constants (KDK_D) to validate competitive inhibition .
  • Cellular assays : Translating in vitro results to hypoxia-mimetic activity in HEK293T cells .

Q. What role does the spirocyclic core play in the biological activity of this compound, and how can structural modifications enhance target binding affinity?

The spirocyclic core:

  • Stabilizes 3D conformation : Ensures optimal alignment of aromatic and metal-binding groups in enzyme pockets .
  • Enhances metabolic stability : Reduces off-target interactions compared to linear analogs .
    Modifications for improved affinity:
  • Phenyl substitutions : 3,4-Dimethoxy groups increase hydrophobic interactions with Arg-322 in PHD2 .
  • Heteroatom incorporation : Fluorine atoms at C8 improve solubility and mimic 2OG carboxylate interactions .

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